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molecular formula C15H15NO3 B1194947 ethyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-38-8

ethyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No. B1194947
M. Wt: 257.28 g/mol
InChI Key: OJWMBNSRBKSJIK-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

2-Chloromethylpyridine hydrochloride (500 mg) and ethyl 4-hydroxybenzenecarboxylate (506 mg) were processed in the same manner as in Production Example 1-1 to obtain the entitled compound (656 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13][CH:12]=1>>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Step Two
Name
Quantity
506 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=CC=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 656 mg
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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